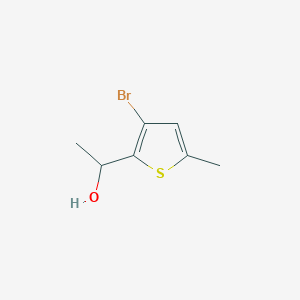
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL is an organic compound with the molecular formula C7H9BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxyl group attached to the thiophene ring.
科学的研究の応用
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic electronics.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL typically involves the bromination of 5-methylthiophene followed by a Grignard reaction to introduce the ethan-1-OL group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the Grignard reagent is prepared using magnesium and an appropriate alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(3-Bromo-5-methylthiophen-2-YL)ethanone.
Reduction: Formation of 1-(3-Methylthiophen-2-YL)ethan-1-OL.
Substitution: Formation of 1-(3-Substituted-5-methylthiophen-2-YL)ethan-1-OL.
作用機序
The mechanism of action of 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
- 1-(3-Chloro-5-methylthiophen-2-YL)ethan-1-OL
- 1-(3-Fluoro-5-methylthiophen-2-YL)ethan-1-OL
- 1-(3-Iodo-5-methylthiophen-2-YL)ethan-1-OL
Uniqueness: 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s chemical and physical properties .
特性
IUPAC Name |
1-(3-bromo-5-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBGAQROGIAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

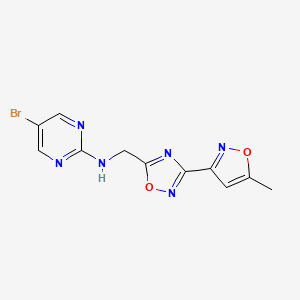
![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)
![1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2608907.png)
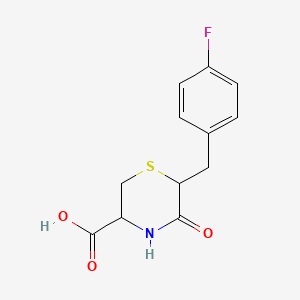
![3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2608910.png)

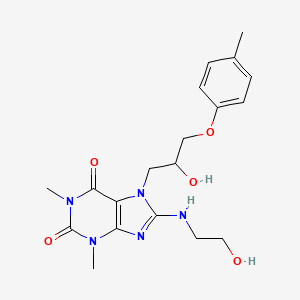
![N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2608915.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2608917.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2608922.png)
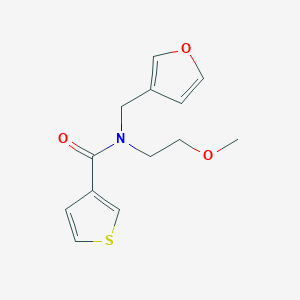
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)
